molecular formula C14H22N2O3S B285823 N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide

N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide

Cat. No. B285823
M. Wt: 298.4 g/mol
InChI Key: MBAPMWXHXVJHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer therapy and other medical fields.

Mechanism of Action

N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide acts by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to selectively target HDAC1 and HDAC3, which are overexpressed in many types of cancer cells.
Biochemical and physiological effects:
N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to enhance the immune response against cancer cells by increasing the expression of major histocompatibility complex (MHC) class I molecules on the surface of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for more targeted effects on gene expression. However, one of the limitations of using N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is its relatively low potency compared to other HDAC inhibitors.

Future Directions

There are several future directions for the study of N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide. One area of research is the development of more potent HDAC inhibitors that can selectively target specific HDAC enzymes. Another area of research is the investigation of the potential applications of N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the potential applications of N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in other medical fields, such as neurodegenerative diseases and inflammatory disorders.

Synthesis Methods

The synthesis of N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide involves a multi-step process, starting from readily available starting materials. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-1,6-hexanediamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with N-methyl-2-iodoacetamide in the presence of a palladium catalyst to yield N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide.

Scientific Research Applications

N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has also been investigated for its potential applications in other medical fields, such as neurodegenerative diseases and inflammatory disorders.

properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.4 g/mol

IUPAC Name

N-methyl-6-[(4-methylphenyl)sulfonylamino]hexanamide

InChI

InChI=1S/C14H22N2O3S/c1-12-7-9-13(10-8-12)20(18,19)16-11-5-3-4-6-14(17)15-2/h7-10,16H,3-6,11H2,1-2H3,(H,15,17)

InChI Key

MBAPMWXHXVJHGN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.